Lipophilicity Advantage Over Mono-Substituted Analogs
2-(4-Chloro-3-methylphenoxy)propanohydrazide exhibits a computed XLogP3 of 1.9, which is 0.6 log units higher than both the des-methyl analog 2-(4-chlorophenoxy)propanohydrazide (XLogP3 = 1.3) and the des-chloro analog 2-(3-methylphenoxy)propanohydrazide (XLogP3 = 1.3) [1][2][3]. This difference translates to an approximately 4-fold higher predicted octanol-water partition coefficient. The dual-substitution effect is additive: the 4-chloro group alone contributes approximately +0.6 units relative to the unsubstituted phenyl scaffold, and the 3-methyl group adds a further approximately +0.3 units in a non-linear fashion [1]. The 4-bromo analog sits at an intermediate XLogP3 of 1.6, indicating that the chloro-methyl combination achieves a distinct lipophilicity window not accessible to halo-only or methyl-only congeners [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem); ACD/LogP = 1.47 (ChemSpider) |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)propanohydrazide: XLogP3 = 1.3; 2-(3-Methylphenoxy)propanohydrazide: XLogP3 = 1.3; 2-(4-Bromophenoxy)propanohydrazide: XLogP3 = 1.6 |
| Quantified Difference | Δ = +0.6 units vs. mono-substituted analogs (approx. 4× higher Kow); Δ = +0.3 units vs. 4-bromo analog |
| Conditions | Computed using XLogP3 3.0 (PubChem) and ACD/Labs Percepta Platform v14.0 |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion rates and non-specific protein binding in cell-based screening assays, making this compound a distinctly different chemical probe than its mono-substituted relatives.
- [1] PubChem CID 3699842. 2-(4-Chloro-3-methylphenoxy)propanohydrazide. XLogP3 = 1.9. View Source
- [2] PubChem CID 4341869. 2-(4-Bromophenoxy)propanohydrazide. XLogP3-AA = 1.6. View Source
- [3] PubChem CID 2844805. 2-(4-Chlorophenoxy)propanehydrazide. XLogP3 = 1.3. View Source
